molecular formula C19H22N4O2S B285444 N-(2-adamantyl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide

N-(2-adamantyl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide

Cat. No. B285444
M. Wt: 370.5 g/mol
InChI Key: RCPLBQDSBIZQNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-adamantyl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide, also known as AP-SA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research.

Mechanism of Action

The mechanism of action of N-(2-adamantyl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide involves the inhibition of various signaling pathways, including the PI3K/Akt and NF-κB pathways. N-(2-adamantyl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide has also been found to activate the AMPK pathway, which plays a crucial role in regulating cellular energy metabolism.
Biochemical and Physiological Effects:
N-(2-adamantyl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide has been found to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, reduction of oxidative stress, and inhibition of inflammatory responses. N-(2-adamantyl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2-adamantyl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is its low toxicity and high selectivity towards cancer cells. This makes it a promising candidate for cancer treatment. However, one of the limitations of N-(2-adamantyl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is its poor solubility, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions for N-(2-adamantyl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide research, including exploring its potential in combination therapy with other anticancer agents, investigating its effects on other signaling pathways, and improving its solubility and bioavailability. N-(2-adamantyl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide also holds potential in the development of novel neuroprotective and anti-inflammatory agents.
Conclusion:
In conclusion, N-(2-adamantyl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is a promising chemical compound that has shown potential in various scientific research applications, including cancer treatment, neuroprotection, and inflammation. Its mechanism of action involves the inhibition of various signaling pathways, and it has been found to have various biochemical and physiological effects. While there are limitations to its use, N-(2-adamantyl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide holds promise for future research and development in the field of biomedical sciences.

Synthesis Methods

The synthesis of N-(2-adamantyl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide involves the reaction of 2-(5-(4-pyridinyl)-1,3,4-oxadiazol-2-ylthio)acetic acid with 2-adamantanamine hydrochloride in the presence of triethylamine. The resulting product is a white solid that can be purified through recrystallization.

Scientific Research Applications

N-(2-adamantyl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide has shown potential in various scientific research applications, including cancer treatment, neuroprotection, and inflammation. In cancer treatment, N-(2-adamantyl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide has been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis through the activation of caspase-3 and caspase-9 pathways. In neuroprotection, N-(2-adamantyl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide has been shown to protect neurons against oxidative stress and improve cognitive function in animal models of Alzheimer's disease. In inflammation, N-(2-adamantyl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide has been found to inhibit the production of pro-inflammatory cytokines and reduce the severity of inflammatory responses.

properties

Molecular Formula

C19H22N4O2S

Molecular Weight

370.5 g/mol

IUPAC Name

N-(2-adamantyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C19H22N4O2S/c24-16(21-17-14-6-11-5-12(8-14)9-15(17)7-11)10-26-19-23-22-18(25-19)13-1-3-20-4-2-13/h1-4,11-12,14-15,17H,5-10H2,(H,21,24)

InChI Key

RCPLBQDSBIZQNL-UHFFFAOYSA-N

SMILES

C1C2CC3CC1CC(C2)C3NC(=O)CSC4=NN=C(O4)C5=CC=NC=C5

Canonical SMILES

C1C2CC3CC1CC(C2)C3NC(=O)CSC4=NN=C(O4)C5=CC=NC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.